18-Bromo-6,9-octadecadiene
Overview
Description
18-Bromo-6,9-octadecadiene is a brominated polyunsaturated lipid with the molecular formula C18H33Br It is characterized by the presence of a bromine atom attached to an octadecadiene chain, specifically at the 18th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-Bromo-6,9-octadecadiene typically involves the bromination of octadeca-6,9-diene. One common method includes the addition of bromine to the double bonds of octadeca-6,9-diene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 18-Bromo-6,9-octadecadiene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The double bonds can be reduced to form saturated compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Scientific Research Applications
18-Bromo-6,9-octadecadiene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 18-Bromo-6,9-octadecadiene involves its interaction with specific molecular targets and pathways. The bromine atom and the double bonds in the compound play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .
Comparison with Similar Compounds
Xestospongiene VN1: A brominated polyunsaturated lipid isolated from marine sponges.
Xestospongic Acid: Another brominated compound with similar structural features.
Comparison: 18-Bromo-6,9-octadecadiene is unique due to its specific bromination pattern and the position of the double bondsThe presence of the bromine atom at the 18th position and the specific arrangement of double bonds contribute to its unique properties .
Biological Activity
Overview
18-Bromo-6,9-octadecadiene is a brominated polyunsaturated lipid with the molecular formula C18H33Br. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a bromine atom at the 18th carbon position and multiple double bonds, contribute to its reactivity and biological effects.
- Molecular Formula : C18H33Br
- CAS Number : 4102-60-7
- Structure : The compound is characterized by an octadecadiene chain with a bromine substitution.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects. Ongoing studies aim to elucidate the specific pathways and targets involved in its mechanism of action .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been studied for its efficacy against:
- Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Fungi : Demonstrated antifungal properties against Candida albicans.
The minimum inhibitory concentration (MIC) values for these activities suggest that the compound has potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : Studies have reported effects on human lung cancer (A549) and breast cancer (MCF-7) cell lines.
- Mechanisms : The compound appears to down-regulate key transcription factors involved in cell migration and invasion, such as Snail and Twist, which are critical in metastatic processes .
Data Table: Biological Activity Summary
Activity Type | Target Organisms/Cell Lines | Observed Effects | MIC/IC50 Values |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Inhibition of growth | MIC = 16–64 μM |
Bacillus subtilis | Inhibition of growth | MIC = 32 μM | |
Candida albicans | Inhibition of growth | MIC = 64 μg/mL | |
Anticancer | A549 (lung cancer) | Induction of apoptosis | IC50 = 9–14 μM |
MCF-7 (breast cancer) | Inhibition of proliferation | IC50 = 16.6 μM |
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent . -
Cancer Cell Line Investigation :
In another study focusing on cancer therapy, researchers treated human breast cancer cells with varying concentrations of this compound. The findings revealed that at non-toxic concentrations, the compound effectively reduced cell viability and induced apoptosis through caspase activation pathways .
Properties
IUPAC Name |
18-bromooctadeca-6,9-diene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRPUFDSMGABKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311663 | |
Record name | 18-Bromo-6,9-octadecadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4102-60-7 | |
Record name | 18-Bromo-6,9-octadecadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4102-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18-Bromo-6,9-octadecadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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